Dl-phenylalanine-2,3-13c2
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Overview
Description
Dl-phenylalanine-2,3-13c2: is a labeled form of the amino acid phenylalanine, where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This isotopic labeling is used in various scientific studies to trace and analyze metabolic pathways and reactions involving phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dl-phenylalanine-2,3-13c2 typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the use of labeled precursors in a multi-step synthesis process. For example, starting from benzaldehyde-13c2, the labeled phenylalanine can be synthesized through a series of reactions including amination and carboxylation .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified organisms that can incorporate carbon-13 into the phenylalanine structure. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Dl-phenylalanine-2,3-13c2 undergoes various chemical reactions typical of amino acids, including:
Oxidation: Phenylalanine can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can convert phenylalanine to phenylethylamine.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: Phenylethylamine.
Substitution: Various acylated derivatives of phenylalanine.
Scientific Research Applications
Dl-phenylalanine-2,3-13c2 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies. Some applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways in organisms.
Medicine: Used in research on metabolic disorders and the development of diagnostic tools.
Industry: Employed in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of Dl-phenylalanine-2,3-13c2 involves its incorporation into metabolic pathways where phenylalanine is a precursor. It is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. The labeled carbon atoms allow researchers to trace the metabolic fate of phenylalanine and its derivatives .
Comparison with Similar Compounds
L-phenylalanine: The naturally occurring form of phenylalanine.
D-phenylalanine: The enantiomer of L-phenylalanine.
Dl-phenylalanine: A racemic mixture of D- and L-phenylalanine.
L-phenylalanine-13c: Labeled form with carbon-13 at a specific position
Uniqueness: Dl-phenylalanine-2,3-13c2 is unique due to the dual labeling at positions 2 and 3, which provides more detailed information in metabolic studies compared to single-labeled compounds. This dual labeling allows for more precise tracking of the compound’s metabolic fate and interactions .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-3-phenyl(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1,9+1 |
InChI Key |
COLNVLDHVKWLRT-IOOOXAEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[13CH]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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